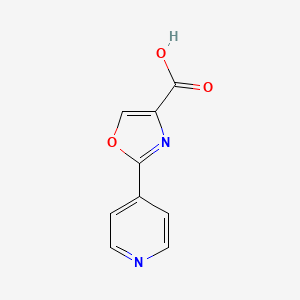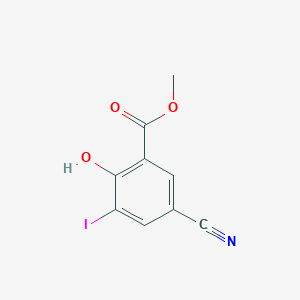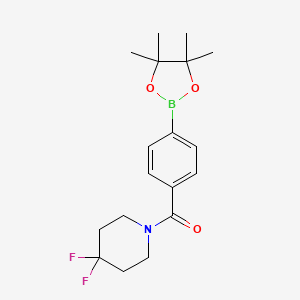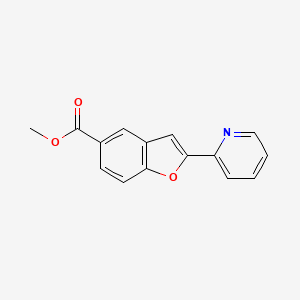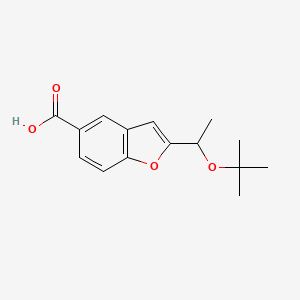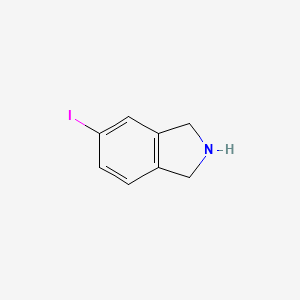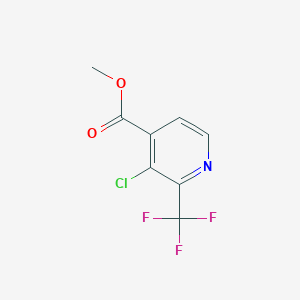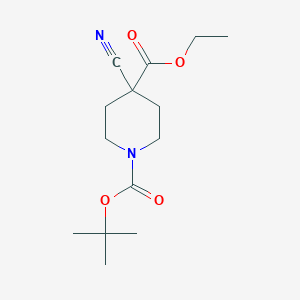
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Vue d'ensemble
Description
“1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate” is a chemical compound with the CAS number 1016258-66-4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of this compound is C14H22N2O4 . The InChI code is 1S/C14H22N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-9H2,1-4H3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.34 . It is stored at temperatures between 2-8°C . The physical form of this compound is liquid .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is utilized in the synthesis of complex organic molecules, showcasing its importance in organic chemistry research. A notable application involves its derivative, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process yields Schiff base compounds characterized by FTIR, 1H and 13C NMR spectroscopy. The crystal and molecular structure of one derivative, crystallizing in the monoclinic space group P21/c, is stabilized by intramolecular hydrogen bonds, as confirmed by X-ray crystallographic analysis and Density Functional Theory (DFT) analyses (Çolak, Karayel, Buldurun, & Turan, 2021).
Intermediate in Drug Synthesis
Another application includes its role as an intermediate in the synthesis of biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the synthesis of omisertinib (AZD9291), a drug, is synthesized through a rapid method from commercially available 4-fluoro-2methoxy-5nitroaniline. This method highlights the compound's utility in creating intermediates for significant medicinal compounds, emphasizing its role in drug development and pharmacological research (Zhao, Guo, Lan, & Xu, 2017).
Novel Synthetic Methods
Furthermore, this compound derivatives facilitate the development of novel synthetic methods in organic chemistry. A study describes the optimization and limitations of synthesizing 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, outlining a highly selective cyclization process. This synthesis showcases the compound's utility in creating derivatives through selective reactions, controlled by lithium coordination and steric hindrance, without the need for column chromatography purification (Nishio, Uchiyama, Kito, & Nakahira, 2011).
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific conditions and concentrations involved. Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially affecting their function and downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and overall cell health . Additionally, this compound may impact cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For instance, the binding of this compound to cytochrome P450 can result in changes in the enzyme’s conformation, affecting its ability to metabolize substrates . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown into metabolites . The metabolic flux of this compound can be influenced by factors such as enzyme expression levels, availability of cofactors, and the presence of other substrates . Changes in metabolite levels can also impact cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its accumulation and overall activity within cells . Additionally, the compound’s transport and distribution may be influenced by factors such as cellular uptake mechanisms and the presence of competing molecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . The subcellular localization of this compound can also impact its interactions with other biomolecules and its overall effects on cellular function .
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-cyanopiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKGLZRZMZMUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727827 | |
| Record name | 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016258-66-4 | |
| Record name | 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B1399649.png)

![7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1399651.png)
